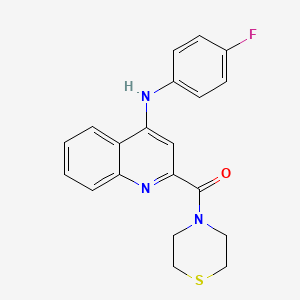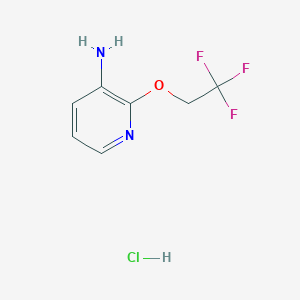![molecular formula C24H21NO5 B2552238 2-[4-(9H-フルオレン-9-イルメトキシカルボニルアミノ)-3-メトキシフェニル]酢酸 CAS No. 2354749-35-0](/img/structure/B2552238.png)
2-[4-(9H-フルオレン-9-イルメトキシカルボニルアミノ)-3-メトキシフェニル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.434. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成と固相化学
Fmoc(フルオレン-9-イルメトキシ)カルボニル基は、ペプチド合成で広く用いられています。EN300-7544069は、そのFmoc保護アミノ酸構造により、汎用性の高いビルディングブロックとして機能します。 研究者は、特に固相ペプチド合成(SPPS)において、この試薬を用いてペプチド配列を構築しています 。Fmoc基の安定性により、ペプチド合成中のカップリング反応が効率的に進行します。
ドラッグデリバリーシステム
EN300-7544069は、そのユニークな構造から、ドラッグデリバリーシステムの有望な候補となっています。研究者は、この化合物をプロドラッグまたはキャリア分子として活用する可能性を探求しています。 この化合物に治療薬を付加することで、薬物の溶解性、生物学的利用能、標的への送達を向上させることができます 。その安定性と生体適合性により、この分野での潜在能力が期待されます。
材料科学と表面改質
フルオレンメトキシカルボニル(Fmoc)部分は、ペプチド以外にも用途があります。研究者は、ポリマーや表面などの材料へのFmocの組み込みを調査しています。 EN300-7544069は、表面改質、接着性の向上、または機能性コーティングの形成に使用できる可能性があります 。その安定性と結合の容易さにより、材料科学分野において有益な物質となっています。
フォトルミネッセンス材料
EN300-7544069などのフルオレン誘導体は、フォトルミネッセンス特性を示します。研究者は、これらの化合物を有機発光ダイオード(OLED)、センサー、オプトエレクトロニクスデバイスに活用する可能性を探求しています。 この化合物を発光材料に組み込むことで、効率と発光色の改善を目指しています .
ケミカルバイオロジーとバイオコンジュゲーション
EN300-7544069のFmoc基により、選択的なバイオコンジュゲーションが可能になります。研究者は、タンパク質、ペプチド、またはその他の生体分子をこの化合物に付加することで、それらを機能化しています。 このようなバイオコンジュゲートは、プロテオミクス、創薬、イメージングにおいて応用されています 。Fmoc基の安定性により、信頼性の高いコンジュゲーション反応が保証されます。
合成手法開発
新しい合成手法の開発に関心を持つ研究者は、しばしば新規試薬を探求しています。EN300-7544069は、そのFmoc保護アミノ酸構造により、合成化学者のツールボックスに貢献しています。 この化合物は、革新的な反応や官能基の設計のためのビルディングブロックとして役立ちます .
特性
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-22-12-15(13-23(26)27)10-11-21(22)25-24(28)30-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13-14H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERAGMWQDBWPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)
![2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2552159.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2552162.png)
![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)
![1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)
![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)
![6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2552172.png)

![3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)
